molecular formula C5H9ClN4O2 B14724609 N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride CAS No. 7082-89-5

N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride

Cat. No.: B14724609
CAS No.: 7082-89-5
M. Wt: 192.60 g/mol
InChI Key: NKSSIOZODRZPHH-UHFFFAOYSA-N
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Description

N-[(Z)-N’-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride is a chemical compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable in various fields of organic synthesis. This compound, in particular, has unique properties that make it useful in scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-N’-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(Z)-N’-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-N’-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

7082-89-5

Molecular Formula

C5H9ClN4O2

Molecular Weight

192.60 g/mol

IUPAC Name

N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C5H8N4O2.ClH/c1-2-3(10)8-4(6)9-5(7)11;/h2H,1H2,(H5,6,7,8,9,10,11);1H

InChI Key

NKSSIOZODRZPHH-UHFFFAOYSA-N

Isomeric SMILES

C=CC(=O)N/C(=N\C(=O)N)/N.Cl

Canonical SMILES

C=CC(=O)NC(=NC(=O)N)N.Cl

Origin of Product

United States

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